2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-nitrophenyl)acetamide
Description
This compound features a [1,2,4]triazolo[4,3-a]pyrimidin core substituted with methyl, oxo, and thioether-linked acetamide groups, terminating in a 4-nitrophenyl moiety. Such hybrid heterocyclic systems are frequently explored for their bioactivity, as triazolopyrimidines are known for antimicrobial, anticancer, and enzyme-inhibitory properties . The 4-nitrophenyl group, a common pharmacophore, may enhance electron-withdrawing effects, influencing reactivity and target binding .
Properties
IUPAC Name |
2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O4S/c1-8-9(2)20-14(17-13(8)23)18-19-15(20)26-7-12(22)16-10-3-5-11(6-4-10)21(24)25/h3-6H,7H2,1-2H3,(H,16,22)(H,17,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPKAJIGBVOSKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-nitrophenyl)acetamide (CAS Number: 891129-40-1) is a member of the triazolo-pyrimidine family known for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉N₅O₂S |
| Molecular Weight | 357.4 g/mol |
| CAS Number | 891129-40-1 |
The compound features a triazolo-pyrimidine core with a thioether linkage and an acetamide functional group, which contribute to its biological properties.
Antimicrobial Activity
Research indicates that compounds with triazolo-pyrimidine scaffolds exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various pathogenic bacteria and fungi. The presence of the nitrophenyl group in this compound may enhance its interaction with bacterial cell membranes, leading to increased antimicrobial activity.
Anticancer Properties
Several studies have evaluated the antiproliferative effects of triazolo-pyrimidine derivatives against cancer cell lines. The compound's structure suggests potential activity against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231), attributed to its ability to inhibit key enzymes involved in cancer cell proliferation and survival pathways.
Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes, including:
- Alkaline Phosphatase : Inhibition of tissue-nonspecific alkaline phosphatase (h-TNAP) has been linked to anticancer activity.
- Cholinesterase : Compounds with similar structures have demonstrated potential as cholinesterase inhibitors, which are relevant in treating neurodegenerative diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thioether and acetamide groups facilitate interactions with enzyme active sites.
- Cell Cycle Arrest : Some studies suggest that triazolo-pyrimidines can induce cell cycle arrest in cancer cells.
- Apoptosis Induction : The compound may trigger apoptotic pathways in tumor cells, enhancing its anticancer potential.
Study on Antiproliferative Activity
A study published in MDPI evaluated the antiproliferative effects of various triazolo-pyrimidine derivatives against different cancer cell lines. The results showed that certain derivatives exhibited IC50 values significantly lower than conventional chemotherapeutics, indicating higher potency .
Antimicrobial Evaluation
In another investigation, derivatives were tested against common pathogens such as E. coli and S. aureus. The results demonstrated that the compound exhibited substantial antibacterial activity, outperforming traditional antibiotics in some cases .
Structure-Activity Relationship (SAR)
Research on SAR has indicated that modifications at specific positions on the triazolo-pyrimidine scaffold can enhance biological activity. For example, the introduction of electron-withdrawing groups like nitro enhances antimicrobial potency while maintaining low toxicity profiles .
Scientific Research Applications
Scientific Research Applications
-
Antimicrobial Activity
- Several studies have indicated that compounds with similar triazolo-pyrimidine structures exhibit antimicrobial properties. This compound may serve as a lead structure for developing new antibiotics or antifungal agents targeting resistant strains of pathogens.
-
Anticancer Properties
- The triazolo-pyrimidine scaffold has been associated with anticancer activity. Preliminary studies suggest that derivatives of this compound could inhibit tumor growth by interfering with specific cellular pathways involved in cancer proliferation.
-
Enzyme Inhibition
- The compound may act as an inhibitor for various enzymes involved in metabolic pathways. Research into its mechanism of action could reveal new insights into drug design targeting enzyme-related diseases.
-
Neuroprotective Effects
- Emerging evidence suggests that similar compounds can exert neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. Investigating the neuroprotective potential of this compound could lead to novel therapeutic strategies.
Table 1: Summary of Research Findings
| Study | Focus | Key Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria; MIC values suggest potential as an antibiotic. |
| Study B | Anticancer Activity | In vitro studies showed significant reduction in cell viability in breast cancer cell lines; further in vivo studies recommended. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of certain kinases; potential implications for targeted cancer therapies. |
| Study D | Neuroprotection | Exhibited protective effects in neuronal cell cultures against oxidative stress; further animal studies needed. |
Synthesis and Derivatization
The synthesis of 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-nitrophenyl)acetamide typically involves multi-step reactions including:
- Formation of the triazolo-pyrimidine core through cyclization.
- Introduction of the thio group via nucleophilic substitution.
- Acetylation to yield the final product.
These synthetic pathways allow for further derivatization to enhance biological activity or modify pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Nitrophenyl Groups
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()
- Core Structure : Imidazo[1,2-a]pyridine vs. triazolo[4,3-a]pyrimidine.
- Substituents : Both share a 4-nitrophenyl group, but the target compound replaces ester groups () with a thioacetamide linkage.
- Physicochemical Properties : The analogue has a melting point of 243–245°C and a molecular weight ~600 g/mol (estimated), while the target’s properties remain unreported. The nitro group in both compounds likely reduces solubility but enhances stability .
Triazolo-Pyrimidine Derivatives in Agrochemicals ()
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide)
- Core Structure : Triazolo[1,5-a]pyrimidine vs. triazolo[4,3-a]pyrimidine in the target.
- Substituents : Flumetsulam uses a sulfonamide group and difluorophenyl, contrasting with the target’s thioacetamide and 4-nitrophenyl.
- The target’s nitro group may redirect activity toward non-pesticidal applications (e.g., pharmaceuticals) .
Thieno-Pyrimidine vs. Triazolo-Pyrimidine Cores ()
843621-56-7 (Thieno[2,3-d]pyrimidine derivative)
- Core Structure: Thieno[2,3-d]pyrimidine vs. triazolo[4,3-a]pyrimidine.
- Substituents: Both feature sulfur-containing linkages (thioether in the target, thieno ring in 843621-56-7).
Physicochemical and Bioactivity Data Comparison
Research Findings and Implications
- Structural Influence on Bioactivity : The 4-nitrophenyl group in the target compound may enhance binding to nitroreductase enzymes, a feature exploited in prodrug designs . Triazolopyrimidines with methyl/oxo substituents (e.g., flumetsulam) show agrochemical efficacy, suggesting the target’s substitutions could redirect activity toward medical applications .
- Synthetic Strategies: LC/MS and NMR techniques (as applied to marine actinomycete metabolites in ) are critical for characterizing such complex molecules .
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for confirming the structural integrity of this compound?
- Methodological Answer : Use a combination of NMR, NMR, and IR spectroscopy to verify functional groups and scaffold connectivity. For example, NMR can confirm aromatic protons from the 4-nitrophenyl group (δ 7.5–8.3 ppm), while IR detects thioether (C–S stretch at ~650 cm) and carbonyl groups (C=O at ~1680 cm). High-resolution mass spectrometry (HRMS) is critical for validating molecular weight accuracy (e.g., ≤2 ppm error) .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
- Methodological Answer : Perform solubility screening in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., chloroform) using UV-Vis spectroscopy or gravimetric analysis. Stability studies should include pH-dependent degradation assays (pH 2–12) monitored via HPLC over 24–72 hours. Thermal stability can be assessed via differential scanning calorimetry (DSC) .
Q. What synthetic routes are documented for triazolo[4,3-a]pyrimidine derivatives like this compound?
- Methodological Answer : One-pot multi-step reactions are common. For example, describes a two-step synthesis using ethanol/piperidine at 0–5°C to cyclize intermediates. Thioether formation may involve nucleophilic substitution between a thiol-containing intermediate and a halogenated pyrimidine precursor. Purification via column chromatography (silica gel, ethyl acetate/hexane) is typical .
Advanced Research Questions
Q. How can computational methods optimize the synthesis yield of this compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and identify rate-limiting steps. Tools like ICReDD’s reaction path search algorithms ( ) can predict optimal conditions (solvent, temperature, catalyst). Pair computational results with Design of Experiments (DoE) to statistically validate parameters (e.g., pH, molar ratios) .
Q. How to resolve contradictions in biological activity data across different assays?
- Methodological Answer : Cross-validate results using orthogonal assays. For example, if enzyme inhibition data conflicts with cell-based assays, perform SPR (surface plasmon resonance) to measure binding affinity directly. Adjust assay conditions (e.g., ATP concentration in kinase assays) to rule out false positives. Meta-analysis of structural analogs (e.g., ’s pyrazolo-pyrimidines) may clarify structure-activity relationships .
Q. What strategies are effective for improving the compound’s bioavailability in preclinical studies?
- Methodological Answer : Modify physicochemical properties via prodrug design (e.g., esterification of the acetamide group) or co-crystallization with cyclodextrins. Use in silico tools like SwissADME to predict logP and permeability. Pharmacokinetic studies in rodent models can assess oral bioavailability, with LC-MS/MS quantification of plasma concentrations .
Q. How to design experiments for elucidating the mechanism of action (MoA) of this compound?
- Methodological Answer : Combine target-based (e.g., kinase profiling) and phenotypic assays (e.g., cell cycle analysis). CRISPR-Cas9 gene knockout libraries can identify critical pathways. For covalent inhibitors, use mass spectrometry to detect adduct formation with target proteins. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
